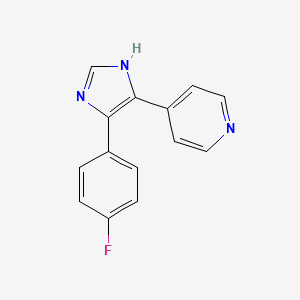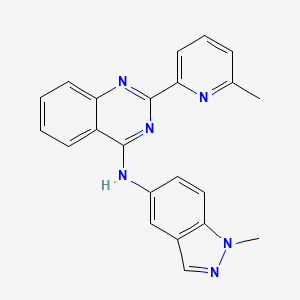![molecular formula C28H23BrN2O6 B10786548 4-[(4-{[6-bromo-3-(methoxycarbonyl)-1-oxo-4-phenylisoquinolin-2(1H)-yl]methyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B10786548.png)
4-[(4-{[6-bromo-3-(methoxycarbonyl)-1-oxo-4-phenylisoquinolin-2(1H)-yl]methyl}phenyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPKI-95, also known as tau protein kinase I, is a protein kinase that plays a crucial role in the phosphorylation of tau proteins. Tau proteins are associated with microtubules in neurons and are essential for maintaining the stability and function of these structures. Abnormal phosphorylation of tau proteins by tau protein kinase I is implicated in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tau protein kinase I is typically purified from bovine brain microtubules. The purification process involves several steps, including affinity labeling using an ATP analog and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to isolate the kinase .
Industrial Production Methods: Industrial production of tau protein kinase I is not common due to its specific biological role and the complexity of its extraction and purification process. Most research involving tau protein kinase I is conducted in academic and clinical research settings.
Chemical Reactions Analysis
Types of Reactions: Tau protein kinase I primarily undergoes phosphorylation reactions. It phosphorylates tau proteins, converting them into a state that resembles paired helical filaments found in Alzheimer’s disease .
Common Reagents and Conditions: The phosphorylation reactions typically involve the use of ATP as a phosphate donor. The reactions are conducted in the presence of tubulin, which activates tau protein kinase I .
Major Products Formed: The major product formed from the phosphorylation of tau proteins by tau protein kinase I is hyperphosphorylated tau, which is associated with neurofibrillary tangles in Alzheimer’s disease .
Scientific Research Applications
Tau protein kinase I is extensively studied in the context of Alzheimer’s disease and other neurodegenerative disorders. Its role in the abnormal phosphorylation of tau proteins makes it a target for therapeutic interventions aimed at preventing or reducing the formation of neurofibrillary tangles . Additionally, tau protein kinase I is used in research to understand the molecular mechanisms underlying tauopathies and to develop potential treatments for these conditions .
Mechanism of Action
Tau protein kinase I exerts its effects by phosphorylating tau proteins at specific serine and threonine residues. This phosphorylation alters the conformation of tau proteins, leading to the formation of paired helical filaments. The kinase activity of tau protein kinase I is regulated by tubulin, which enhances its ability to phosphorylate tau . The molecular targets of tau protein kinase I include tau proteins and other microtubule-associated proteins .
Comparison with Similar Compounds
Tau protein kinase I is similar to other protein kinases, such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5, which also phosphorylate tau proteins. tau protein kinase I is unique in its ability to generate specific epitopes on tau that are recognized by antibodies against paired helical filaments . Other similar compounds include tau protein kinase II, which works in concert with tau protein kinase I to phosphorylate tau proteins .
List of Similar Compounds:- Glycogen synthase kinase 3 beta
- Cyclin-dependent kinase 5
- Tau protein kinase II
Properties
Molecular Formula |
C28H23BrN2O6 |
|---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
4-[4-[(6-bromo-3-methoxycarbonyl-1-oxo-4-phenylisoquinolin-2-yl)methyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H23BrN2O6/c1-37-28(36)26-25(18-5-3-2-4-6-18)22-15-19(29)9-12-21(22)27(35)31(26)16-17-7-10-20(11-8-17)30-23(32)13-14-24(33)34/h2-12,15H,13-14,16H2,1H3,(H,30,32)(H,33,34) |
InChI Key |
UJOQZQKRUNERFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=C(C=C3)NC(=O)CCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((3-Bromopyridin-4-yl)methoxy)-5-(5,6-dimethoxy-1H-benzo[d]imidazol-1-yl)thiophene-2-carboxamide](/img/structure/B10786470.png)

![N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B10786489.png)

![4-tert-butyl-N-[6-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl]benzamide](/img/structure/B10786503.png)
![4-[[(7S)-9-cyclopentyl-5-methyl-6-oxo-7-prop-2-enyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786509.png)
![1,1-Dimethylethyl {1-[2-amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-3-piperidinyl}carbamate](/img/structure/B10786516.png)


![4-[5-[(4-chlorobenzoyl)amino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786530.png)
![1-(2,5-Dimethylphenyl)-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786536.png)
![N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-(pyrrolidin-1-ylmethyl)benzamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10786547.png)
![N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine](/img/structure/B10786549.png)
![N-[4-[[1-[2-(4-methoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]sulfamoyl]phenyl]acetamide](/img/structure/B10786552.png)
